molecular formula C11H12BrNO4 B15329977 Diethyl 3-bromopyridine-2,4-dicarboxylate

Diethyl 3-bromopyridine-2,4-dicarboxylate

Cat. No.: B15329977
M. Wt: 302.12 g/mol
InChI Key: BNGNZMMOWUVKJA-UHFFFAOYSA-N
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Description

Diethyl 3-bromopyridine-2,4-dicarboxylate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-bromopyridine-2,4-dicarboxylate typically involves the bromination of diethyl pyridine-2,4-dicarboxylate. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-bromopyridine-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Diethyl 3-bromopyridine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 3-bromopyridine-2,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of diverse molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-bromopyridine-2,6-dicarboxylate
  • Diethyl 2-bromopyridine-3,5-dicarboxylate
  • Diethyl 2,4-dibromopyridine-3,5-dicarboxylate

Uniqueness

Diethyl 3-bromopyridine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .

Properties

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

diethyl 3-bromopyridine-2,4-dicarboxylate

InChI

InChI=1S/C11H12BrNO4/c1-3-16-10(14)7-5-6-13-9(8(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3

InChI Key

BNGNZMMOWUVKJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C(=O)OCC)Br

Origin of Product

United States

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